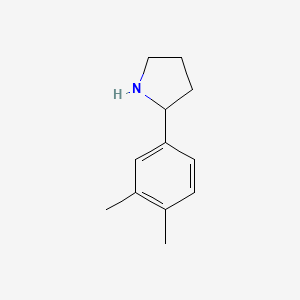

2-(3,4-Dimethylphenyl)pyrrolidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest in several papers. For instance, novel pyrrolidines linked to 1,2,3-triazole derivatives were synthesized using click chemistry, which is a powerful tool for constructing complex molecules with high specificity and yield . Another example is the synthesis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which involved quantum chemical calculations to evaluate the formation and properties of the compound . These methods could potentially be adapted for the synthesis of "2-(3,4-Dimethylphenyl)pyrrolidine".

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for understanding their reactivity and properties. X-ray crystallography has been used to determine the crystal structure of related compounds, providing detailed information about their molecular geometry . Density functional theory (DFT) is another tool that has been applied to study the molecular structure and electronic properties of pyrrolidine derivatives, as seen in the analysis of 3,5-bis(2,5-dimethylphenyl)pyridine .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be influenced by various substituents and the overall molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can affect the stability and reactivity of these compounds . The study of the kinetics of radical-initiated autoxidations has revealed insights into the antioxidant properties of pyridinols, which could be relevant to the reactivity of "2-(3,4-Dimethylphenyl)pyrrolidine" .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are diverse and can be tailored by modifying the molecular structure. The solubility, thermal stability, and mechanical properties of polyimides derived from pyridine-containing monomers have been characterized, showing the potential for these materials in various applications . Additionally, the bioactive characteristics of pyrrolidine derivatives have been explored through experimental and theoretical investigations, including their potential as antibacterial and antifungal agents .

Applications De Recherche Scientifique

Enantioselective Synthesis

- 2-(3,4-Dimethylphenyl)pyrrolidine derivatives have been used in enantioselective synthesis processes. A study by Lattanzi (2006) demonstrated the use of bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, prepared from L-proline, as an effective bifunctional organocatalyst for the Michael addition of malonate esters to nitroolefins, resulting in products with good to high yields and enantiomeric excesses up to 56% (Lattanzi, 2006).

Asymmetric Epoxidation

- In another study by Lattanzi (2006), bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol was utilized for the asymmetric epoxidation of α,β-enones, showing significant improvement in reactivity and enantioselectivity over previously reported catalysts. This study highlights the efficient use of these compounds in synthesizing chalcone epoxides with enantioselectivities up to 94% (Lattanzi, 2006).

Biotransformation Studies

- A study on the biotransformation of a cognition-enhancing agent, DMPPA, showed that 2-(3,4-Dimethylphenyl)pyrrolidine derivatives undergo extensive metabolism. This includes hydroxylation in the pyrrolidine ring and the dimethylphenyl ring, leading to various metabolites, highlighting the compound's reactivity in biological systems (Fujimaki et al., 1990).

Molecular Structure Analysis

- The molecular structures of various N-Aryl-Substituted 3-hydroxypyridin-4-ones, including 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one, were determined in a study by Burgess et al. (1998). This research provided insights into the hydrogen-bonded dimeric pairs in these compounds, contributing to the understanding of their structural properties (Burgess et al., 1998).

Synthesis of Polysubstituted Pyrrolidines

- Research by Ince et al. (2020) explored the synthesis of novel pyrrolidines linked to 1,2,3-triazole derivatives. These compounds demonstrated significant anti-proliferative activities against human prostate cancer cells, indicating their potential in medicinal chemistry (Ince et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3,4-dimethylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEGZHRBGMAQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405845 | |

| Record name | 2-(3,4-dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylphenyl)pyrrolidine | |

CAS RN |

881040-12-6 | |

| Record name | 2-(3,4-dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dimethylphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine](/img/structure/B1309293.png)

![3-(2-{[(2-Fluorobenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1309294.png)

![3-[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B1309295.png)

![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)

![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)

![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)